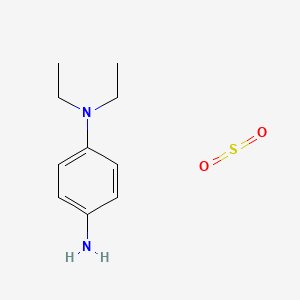
2,2'-(Pentamethylenedioxy)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pentamethylenedioxy)dianiline is an organic compound with the molecular formula C17H22N2O2 It is a derivative of dianiline, where the two aniline groups are connected through a pentamethylenedioxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Pentamethylenedioxy)dianiline typically involves the reaction of aniline with a suitable bridging agent that introduces the pentamethylenedioxy linkage. One common method is the reaction of aniline with pentamethylene glycol in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of 2,2’-(Pentamethylenedioxy)dianiline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Pentamethylenedioxy)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The aromatic rings in 2,2’-(Pentamethylenedioxy)dianiline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
2,2’-(Pentamethylenedioxy)dianiline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-(Pentamethylenedioxy)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
2,2’-(Ethyne-1,2-diyl)dianiline: Similar structure but with an ethyne linkage instead of pentamethylenedioxy.
2,2’-(Methylenedioxy)dianiline: Similar structure but with a methylenedioxy linkage.
2,2’-(Butylenedioxy)dianiline: Similar structure but with a butylenedioxy linkage.
Uniqueness: 2,2’-(Pentamethylenedioxy)dianiline is unique due to its pentamethylenedioxy bridge, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
109093-57-4 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[5-(2-aminophenoxy)pentoxy]aniline |
InChI |
InChI=1S/C17H22N2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13,18-19H2 |
Clé InChI |
HSXOPVQWOCZEEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OCCCCCOC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)
![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)
![2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane](/img/structure/B11968347.png)



![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968370.png)

![2,4-diiodo-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11968378.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968382.png)
![ethyl 4-({[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11968386.png)
